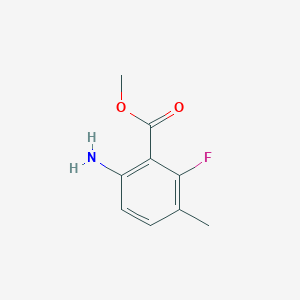

Methyl 6-amino-2-fluoro-3-methylbenzoate

Description

Contextualizing the Compound within Aromatic Amino-Fluoro Ester Chemistry

Aromatic amino-fluoro esters represent a class of organic molecules characterized by a benzene (B151609) ring substituted with an amino (-NH2) group, a fluorine (-F) atom, and an ester (-COOR) functional group. The presence of fluorine is particularly significant in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can profoundly alter a molecule's physical, chemical, and biological properties, such as its metabolic stability and binding affinity to biological targets. nih.govresearchgate.net

Fluorinated aromatic amino acids are recognized as valuable tools for investigating biosynthetic pathways, in part because they can be monitored using ¹⁹F NMR spectroscopy. nih.gov The introduction of these fluorinated moieties can significantly influence the properties of peptides, including their helical structure, protein-protein interactions, and solubility. nih.gov The specific arrangement of the amino, fluoro, and ester groups on the benzene ring in Methyl 6-amino-2-fluoro-3-methylbenzoate provides a distinct pattern of reactivity and stereochemistry, positioning it as a key intermediate in the synthesis of complex fluorinated molecules. nih.govmdpi.com

Significance as a Building Block and Synthetic Precursor in Modern Organic Synthesis

The true value of this compound lies in its utility as a versatile building block. Organic chemists utilize such intermediates to construct larger, more complex molecular architectures. The amino group can be readily modified or used as a directing group in various reactions, while the fluorine atom and methyl group influence the electronic properties and reactivity of the aromatic ring.

Substituted aminobenzoic acids are important intermediates for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. orgsyn.org For example, related compounds like 2-fluoro-6-methylbenzoic acid serve as key building blocks in the synthesis of therapeutic agents, such as epidermal growth factor receptor (EGFR) inhibitors and Avacopan, which is used to treat certain autoimmune diseases. ossila.com The specific substitution pattern of this compound makes it a tailored precursor for creating targeted molecular frameworks, particularly in the development of new pharmaceutical candidates and functional materials.

Historical Development and Emerging Research Trajectories of Substituted Benzoates

The study and application of substituted benzoates have a long history in organic chemistry. Benzoates, which are esters of benzoic acid, have been fundamental in the development of preservatives, flavorings, and perfumes. shubham.co.inhealthline.com Early research focused on simple substitutions to modify the basic properties of these compounds.

Over the decades, with the advancement of synthetic methodologies, chemists have been able to create increasingly complex and multi-substituted benzoates. The introduction of halogen atoms, particularly fluorine, marked a significant evolution in the field, driven by the demand for compounds with enhanced properties for pharmaceutical and agrochemical applications. acs.org Current research is focused on the precise and efficient synthesis of multi-substituted benzoates like this compound. researchgate.net Emerging trajectories include their use in the development of liquid crystals, advanced polymers, and as key intermediates in the synthesis of highly specific bioactive molecules. tandfonline.comtandfonline.com The ongoing exploration of these compounds continues to push the boundaries of modern organic synthesis and drug discovery. nih.gov

Chemical and Physical Properties

Below is an interactive table detailing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1805400-57-5 |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

methyl 6-amino-2-fluoro-3-methylbenzoate |

InChI |

InChI=1S/C9H10FNO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3 |

InChI Key |

IEFLASFRAIUAJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C(=O)OC)F |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Methyl 6 Amino 2 Fluoro 3 Methylbenzoate

Retrosynthetic Analysis and Identification of Key Starting Materials

A retrosynthetic analysis of Methyl 6-amino-2-fluoro-3-methylbenzoate suggests a logical disconnection strategy. The final ester functionality can be retrosynthetically disconnected to the corresponding carboxylic acid, 6-amino-2-fluoro-3-methylbenzoic acid. This transformation is a standard esterification reaction. The amino group can be derived from the reduction of a nitro group, a common and reliable transformation in organic synthesis. This leads to the key intermediate, 2-fluoro-3-methyl-6-nitrobenzoic acid.

Further disconnection of this key intermediate involves the removal of the nitro and fluoro groups to simplify the aromatic core. A plausible forward synthesis would involve the regioselective nitration and fluorination of a simpler precursor. A synthetic route described in patent literature for the analogous 2-methyl-3-fluoro-6-nitrobenzoic acid starts from 2-methyl-3-fluoroaniline, which undergoes a Sandmeyer-type reaction to introduce a bromine, followed by displacement with a cyano group and subsequent hydrolysis and nitration. A more direct approach for the target molecule's precursor, 2-fluoro-3-methyl-6-nitrobenzoic acid, can be envisioned starting from commercially available 2-fluoro-3-methylbenzoic acid through regioselective nitration, or from a more fundamental starting material like o-methylphenol through a multi-step sequence involving nitration, chlorination, fluorination, and oxidation.

Therefore, the key starting materials for a plausible synthetic route are:

2-Fluoro-3-nitrotoluene (B1317587)

Potassium permanganate (B83412) or other oxidizing agents

A reducing agent for the nitro group (e.g., H₂, Pd/C, SnCl₂, Fe/HCl)

Methanol (B129727) and an acid catalyst for esterification

Contemporary Synthetic Routes and Reaction Pathways

Based on the retrosynthetic analysis, a practical and efficient synthetic route for this compound can be devised.

Multi-Step Conversions and Optimized Reaction Sequences

A plausible and efficient multi-step synthesis commences with the oxidation of 2-fluoro-3-nitrotoluene to yield 2-fluoro-3-nitrobenzoic acid. This is a crucial step that establishes the carboxylic acid functionality. Subsequently, the nitro group is reduced to an amine, affording 6-amino-2-fluoro-3-methylbenzoic acid. The final step involves the esterification of the carboxylic acid with methanol to produce the target compound.

Step 1: Oxidation of 2-fluoro-3-nitrotoluene

2-fluoro-3-nitrotoluene can be oxidized to 2-fluoro-3-nitrobenzoic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic aqueous solution. The reaction mixture is typically heated to drive the reaction to completion. Acidification of the reaction mixture then precipitates the carboxylic acid.

| Reactant | Reagent | Conditions | Product | Yield (%) |

| 2-Fluoro-3-nitrotoluene | KMnO₄, H₂O, base | Heat, then H₃O⁺ | 2-Fluoro-3-nitrobenzoic acid | ~70-80 |

Step 2: Reduction of 2-fluoro-3-nitrobenzoic acid

The nitro group of 2-fluoro-3-nitrobenzoic acid is then reduced to an amino group. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst (H₂/Pd/C) is a clean and efficient method. google.com Alternatively, metal/acid combinations such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/CH₃COOH) can be used. sciencemadness.org

| Reactant | Reagent | Conditions | Product | Yield (%) |

| 2-Fluoro-3-nitrobenzoic acid | H₂, Pd/C | Methanol, room temp. | 6-Amino-2-fluoro-3-methylbenzoic acid | >90 |

| 2-Fluoro-3-nitrobenzoic acid | SnCl₂, HCl | Ethanol, heat | 6-Amino-2-fluoro-3-methylbenzoic acid | ~85-95 |

Step 3: Esterification of 6-amino-2-fluoro-3-methylbenzoic acid

The final step is the esterification of the carboxylic acid with methanol. This is typically achieved under acidic conditions, for example, by refluxing in methanol with a catalytic amount of sulfuric acid (H₂SO₄) or by using thionyl chloride (SOCl₂) to form the acyl chloride in situ, which then reacts with methanol.

| Reactant | Reagent | Conditions | Product | Yield (%) |

| 6-Amino-2-fluoro-3-methylbenzoic acid | Methanol, H₂SO₄ (cat.) | Reflux | This compound | ~90 |

| 6-Amino-2-fluoro-3-methylbenzoic acid | SOCl₂, Methanol | 0 °C to reflux | This compound | >95 |

Regioselective and Stereoselective Approaches to Synthesis

The key challenge in the synthesis of polysubstituted aromatics is achieving the correct regiochemistry. In the proposed synthesis of this compound, the regioselectivity is primarily controlled during the synthesis of the starting material, 2-fluoro-3-nitrotoluene, or a related precursor. For instance, the nitration of 2-fluoro-3-methylbenzoic acid would need to be highly regioselective to introduce the nitro group at the 6-position, ortho to the fluorine and meta to the methyl group. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director, and the carboxylic acid is a meta-director. The interplay of these directing effects would need to be carefully considered and optimized. A patent for a similar compound, 2-methyl-3-fluoro-6-nitrobenzoic acid, describes a route that controls regiochemistry through a series of directed substitutions starting from a pre-functionalized aniline. patsnap.com

As the target molecule is achiral, stereoselectivity is not a concern in this particular synthesis.

Integration of Green Chemistry Principles in Synthetic Strategies

Efforts to develop more environmentally benign synthetic routes are a major focus in modern chemistry. For the synthesis of this compound, several green chemistry principles can be integrated.

The reduction of the nitro group via catalytic hydrogenation is a prime example of a green chemistry approach. This method uses molecular hydrogen as the reductant, and the only byproduct is water, making it significantly more atom-economical and less polluting than using stoichiometric metal reductants like tin or iron, which generate large amounts of metallic waste. google.com

Furthermore, exploring the use of greener solvents and optimizing reaction conditions to reduce energy consumption are also important considerations. For instance, investigating the use of water as a solvent for the reduction step, where feasible, would be a significant improvement. A study on the one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) in subcritical water highlights the potential for using water as a green solvent in such transformations. mdpi.com

Catalytic Systems and Conditions for Selective Functionalization

While the proposed route relies on classical transformations, modern catalytic methods offer alternative and potentially more efficient pathways for the key bond-forming steps.

Transition Metal-Mediated Transformations (e.g., Amination, Fluorination)

Transition Metal-Mediated Amination:

Instead of a nitro reduction, the amino group could potentially be introduced via a C-N cross-coupling reaction on a suitably functionalized precursor. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming C-N bonds between an aryl halide (or triflate) and an amine. wikipedia.orgorganic-chemistry.org For example, a precursor such as Methyl 6-bromo-2-fluoro-3-methylbenzoate could be coupled with an ammonia (B1221849) equivalent under palladium catalysis.

Similarly, the Ullmann condensation, a copper-catalyzed C-N coupling reaction, could also be employed. wikipedia.org While traditionally requiring harsh reaction conditions, modern developments have led to milder and more efficient protocols. nih.govtandfonline.comresearchgate.net

Transition Metal-Mediated Fluorination:

The fluorine atom could be introduced using transition metal catalysis. For instance, a nucleophilic fluorination of a diazonium salt, known as the Balz-Schiemann reaction, is a classic method for introducing fluorine onto an aromatic ring. wikipedia.orgnih.govscientificupdate.comacs.org This reaction typically proceeds via thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt. Recent advances have explored catalytic versions of this reaction under milder conditions. cas.cn

Alternatively, electrophilic fluorination using reagents like Selectfluor in the presence of a transition metal catalyst could be a viable strategy for introducing the fluorine atom at a late stage of the synthesis. wikipedia.orgbrynmawr.edu The regioselectivity of such a reaction would be a critical factor to control.

These catalytic methods, while not part of the primary proposed route due to the availability of a more direct pathway, represent important tools in the synthetic chemist's arsenal (B13267) and could be considered for the synthesis of analogues or for process optimization.

Organocatalysis and Biocatalysis in Esterification and Ring Modification

Modern synthetic chemistry increasingly relies on organocatalysis and biocatalysis to achieve transformations that are difficult to accomplish with traditional reagents, often with improved stereoselectivity and under milder reaction conditions.

Organocatalytic Esterification:

The formation of the methyl ester group in this compound from its corresponding carboxylic acid, 6-amino-2-fluoro-3-methylbenzoic acid, is a prime candidate for organocatalysis. While traditional methods might employ harsh acidic conditions (e.g., Fischer-Speier esterification with methanol and a strong acid like HCl or H₂SO₄), organocatalytic approaches offer a milder alternative. prepchem.com Chiral Brønsted acids, for instance, have been successfully employed in the atroposelective coupling of carboxylic acids with alcohols. researchgate.netthieme-connect.de This methodology, which utilizes ynamides as coupling reagents, could potentially be adapted for the esterification of substituted benzoic acids. researchgate.netthieme-connect.de The use of an organocatalyst could circumvent the need for harsh acids that might be incompatible with the other functional groups on the aromatic ring.

Another notable organocatalytic approach involves the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in conjunction with a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net This method is known to accelerate esterification reactions, often leading to higher yields and reduced side reactions, which is particularly beneficial for sensitive substrates. researchgate.net

| Catalyst Type | Example Catalyst/Reagent | Potential Application | Key Advantages |

| Chiral Brønsted Acid | Derivatives of phosphoric acid | Atroposelective esterification | High enantioselectivity, mild conditions researchgate.netthieme-connect.de |

| Acyl Transfer Catalyst | 4-(Dimethylamino)pyridine (DMAP) with DCC | Standard esterification | Accelerated reaction, reduced side products researchgate.net |

| Base Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Methyl ester synthesis | Valuable for acid-sensitive substrates researchgate.net |

Biocatalytic Ring Modification:

Biocatalysis offers a powerful toolkit for the selective modification of aromatic rings, often with regio- and stereoselectivity that is challenging to achieve through conventional chemical synthesis. While specific biocatalytic modifications of this compound are not extensively documented, the principles derived from studies on other aromatic compounds are highly relevant.

Enzymes such as aromatic ring-hydroxylating dioxygenases (RHDs) are known for their ability to catalyze the initial oxidation of a wide range of aromatic hydrocarbons. researchgate.net These enzymes typically introduce two hydroxyl groups onto adjacent carbon atoms of the aromatic nucleus, a critical step in the aerobic degradation of these compounds. researchgate.net The catalytic promiscuity of RHDs suggests their potential for the targeted hydroxylation of the benzene (B151609) ring in derivatives like this compound, which could serve as a handle for further functionalization. researchgate.net

Furthermore, heme-thiolate enzymes, including fungal peroxygenases, can catalyze the epoxidation of aromatic systems. nih.gov These epoxide intermediates are valuable synthetic building blocks that can undergo nucleophilic ring-opening reactions to introduce new substituents. nih.gov This biocatalytic approach could provide a pathway to novel derivatives of the target compound under mild conditions. nih.gov The substrate scope of enzymes like tryptophan prenyltransferases, which catalyze the site-selective prenylation of aromatic tryptophan derivatives, further illustrates the potential for biocatalytic C-C bond formation on the aromatic ring. nih.gov

| Enzyme Class | Typical Reaction | Potential Application on the Benzoate Ring |

| Aromatic Ring-Hydroxylating Dioxygenases (RHDs) | Dihydroxylation | Introduction of hydroxyl groups researchgate.net |

| Heme-thiolate Peroxygenases | Epoxidation | Formation of an epoxide for further functionalization nih.gov |

| Tryptophan Prenyltransferases | Prenylation (C-C bond formation) | Introduction of alkyl groups nih.gov |

Advanced Purification and Isolation Techniques for High Purity

Achieving high purity of this compound is essential for its intended applications. Advanced purification techniques such as preparative chromatography and recrystallization are indispensable in this regard.

Preparative Chromatography:

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of specific compounds from complex mixtures. In the context of synthesizing radiolabeled amino acids, such as isomers of ¹⁸F-labelled L-α-methyltyrosine, preparative HPLC has been demonstrated to be highly effective in achieving high radiochemical purity (>99%). nih.govnih.gov By selecting an appropriate stationary phase (e.g., polymer-based reversed-phase columns) and optimizing the mobile phase composition, it is possible to separate the desired product from starting materials, by-products, and other impurities with high resolution. nih.gov This technique would be directly applicable to the purification of this compound, ensuring the removal of any structurally similar isomers or reaction intermediates.

Recrystallization:

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization of the pure compound, leaving impurities behind in the mother liquor. For aminobenzoic acid derivatives, careful selection of the solvent system is crucial. The process for purifying p-aminobenzoic acid, for example, involves dissolving the material in an alkaline solution, treating with activated carbon to remove colored impurities, and then carefully adjusting the pH to precipitate the purified acid. google.com A similar, carefully designed recrystallization protocol, potentially involving a sequence of pH adjustments and solvent treatments, would be a critical final step to obtain this compound in a highly crystalline and pure form. The use of an inert atmosphere (e.g., nitrogen) during the process can be essential to prevent oxidation and discoloration of the amino-substituted aromatic compound. google.com

| Technique | Principle | Application to Target Compound | Key Considerations |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase | Isolation from reaction by-products and isomers | Column type, mobile phase composition, detection method nih.govnih.gov |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent | Final purification to obtain a highly crystalline product | Solvent selection, temperature gradient, pH control, use of inert atmosphere google.com |

Reactivity and Advanced Chemical Transformations of Methyl 6 Amino 2 Fluoro 3 Methylbenzoate

Reactivity of the Amino Group

The amino group (-NH₂) attached to the aromatic ring is a potent nucleophile and a directing group in electrophilic aromatic substitution, although its reactivity is modulated by the other ring substituents. Its primary role in synthetic transformations is as a nucleophile, readily reacting with a variety of electrophiles.

Acylation, Sulfonylation, and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group facilitates reactions with acylating, sulfonylating, and alkylating agents to form amides, sulfonamides, and alkylamines, respectively.

Acylation: The amino group undergoes facile acylation upon treatment with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base (such as pyridine (B92270) or triethylamine) to yield the corresponding N-acyl derivative. This reaction is fundamental for protecting the amino group or for synthesizing more complex amide structures.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or 2,6-difluorophenyl)sulfonyl chloride, in a basic medium affords stable sulfonamides. The synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate from a similar precursor highlights this transformation. nih.gov This reaction is analogous to the well-known Hinsberg test for amines.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for mono-alkylation.

Table 1: Representative Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) / Base | N-(2-fluoro-5-methoxycarbonyl-6-methylphenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride / Base | N-(Aryl)tosylamide |

Diazotization and Subsequent Derivatizations (e.g., Sandmeyer, Balz-Schiemann)

One of the most significant transformations of primary aromatic amines is their conversion to diazonium salts. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate that can be converted into a wide array of functional groups.

Sandmeyer Reaction: The diazonium group can be replaced by a halide (–Cl, –Br) or a cyano (–CN) group by treating the diazonium salt solution with the corresponding copper(I) salt (CuCl, CuBr, or CuCN). This provides a reliable method to introduce these functionalities onto the aromatic ring.

Balz-Schiemann Reaction: This reaction is a cornerstone for introducing fluorine into an aromatic ring. The amine is first diazotized, and then the diazonium salt is treated with fluoroboric acid (HBF₄) or sodium tetrafluoroborate (B81430) (NaBF₄) to precipitate the diazonium tetrafluoroborate salt. researchgate.net Gentle heating of this isolated salt results in the decomposition to the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride. researchgate.net A general procedure involves dissolving the aromatic amine in dilute acid, adding aqueous sodium nitrite at 0-5 °C, followed by an aqueous solution of sodium tetrafluoroborate to precipitate the diazonium salt, which is then heated to induce fluoro-dediazoniation. researchgate.net

Table 2: Diazotization and Subsequent Derivatization Reactions

| Reaction Name | Key Reagents | Resulting Functional Group |

|---|---|---|

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) |

| Sandmeyer | CuCl / CuBr / CuCN | Chloro (-Cl) / Bromo (-Br) / Cyano (-CN) |

Condensation Reactions with Carbonyl Compounds and Heterocycle Formation

The nucleophilic amino group can condense with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). When the molecule contains other reactive sites in proximity, these condensation reactions can be the first step in the synthesis of various heterocyclic systems. Given the ortho relationship between the amino and ester groups, Methyl 6-amino-2-fluoro-3-methylbenzoate is a prime candidate for building fused heterocyclic structures.

For instance, reaction with bifunctional reagents can lead to cyclization. The reaction of 6-amino pyrimidine (B1678525) derivatives with reagents like triethyl orthoformate or cyanogen (B1215507) bromide has been shown to produce fused triazole and pyrimidine ring systems. mdpi.com Similarly, condensation of the amino group in the target molecule with appropriate carbonyl compounds could initiate cyclization to form quinazolines, benzoxazines, or other related heterocycles, which are common motifs in medicinal chemistry.

Reactivity of the Ester Moiety

The methyl ester group is an electrophilic center susceptible to attack by nucleophiles at the carbonyl carbon. Its reactivity is standard for aromatic esters, though potentially influenced by steric hindrance from the adjacent methyl and fluorine groups.

Hydrolysis, Transesterification, and Aminolysis

These reactions involve the nucleophilic acyl substitution at the ester carbonyl.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-amino-2-fluoro-3-methylbenzoic acid, under either acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O, saponification) conditions. uni.lu Basic hydrolysis is typically irreversible due to the formation of the carboxylate salt.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged for a different alkyl group from the alcohol solvent. This equilibrium-driven process is useful for synthesizing other ester derivatives.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding primary, secondary, or tertiary amide, respectively. This reaction is often slower than hydrolysis and may require heating.

Table 3: Nucleophilic Acyl Substitution Reactions of the Ester Moiety

| Reaction Type | Reagent | Product |

|---|---|---|

| Hydrolysis (Basic) | NaOH, H₂O, then H₃O⁺ | 6-amino-2-fluoro-3-methylbenzoic acid |

| Transesterification | Ethanol (C₂H₅OH), H⁺ | Ethyl 6-amino-2-fluoro-3-methylbenzoate |

Reduction to Alcohol or Aldehyde Derivatives

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), will readily reduce the ester to the corresponding primary alcohol, (6-amino-2-fluoro-3-methylphenyl)methanol. It is important to note that the acidic proton of the amino group will also react with the hydride reagent, consuming an equivalent of LiAlH₄. Therefore, an excess of the reducing agent is required.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 6-amino-2-fluoro-3-methylbenzaldehyde, is a more delicate transformation. It requires the use of sterically hindered and less reactive hydride reagents, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures (typically -78 °C). Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the primary alcohol.

Reactivity of the Fluoro Substituent

The fluorine atom at the C2 position of this compound is a key site for synthetic transformations. Its reactivity is influenced by the electronic nature of the other substituents on the aromatic ring. While the electron-donating amino and methyl groups tend to deactivate the ring towards classical nucleophilic aromatic substitution, the inherent strength of the carbon-fluorine bond and the potential for catalyst-mediated activation allow for a range of functionalization reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) of aryl fluorides typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. In the case of this compound, the presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups at the C6 and C3 positions, respectively, renders the aromatic ring electron-rich. This electronic character generally disfavors the classical addition-elimination SNAr mechanism.

However, recent advancements in synthetic methodology have enabled SNAr reactions on electron-rich fluoroarenes. These approaches often involve strategies to overcome the high activation energy barrier. One such strategy is the use of organic photoredox catalysis, which can facilitate the reaction by generating a radical cation intermediate, making the aromatic ring more susceptible to nucleophilic attack. Another approach involves the temporary coordination of a transition metal, such as ruthenium, to the aromatic ring, which withdraws electron density and activates it towards nucleophilic substitution.

A variety of nucleophiles can be employed in these activated SNAr reactions. For instance, amines, alkoxides, and thiolates can displace the fluoride to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The reaction conditions for such transformations are typically mild, preserving other functional groups within the molecule.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| Secondary Amine | Morpholine | Photoredox catalyst, visible light | Methyl 6-amino-3-methyl-2-(morpholin-4-yl)benzoate |

| Primary Amine | Benzylamine | Ru(II) catalyst, heat | Methyl 6-amino-2-(benzylamino)-3-methylbenzoate |

| Alkoxide | Sodium methoxide | Photoredox catalyst, visible light | Methyl 6-amino-2-methoxy-3-methylbenzoate |

Palladium-Catalyzed Cross-Coupling Reactions at the Fluorine Site

The carbon-fluorine bond is the strongest single bond to carbon, making its activation in cross-coupling reactions a significant challenge. However, the development of sophisticated palladium catalyst systems has made the use of aryl fluorides as coupling partners increasingly viable. For an electron-rich substrate like this compound, these reactions typically require specialized ligands that can facilitate the difficult oxidative addition of the C-F bond to the palladium center.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl fluoride with a boronic acid or ester. For the Suzuki-Miyaura coupling of this compound, a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig groups, would be necessary. A strong base is also required to facilitate the transmetalation step.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. While the starting material already contains an amino group, this reaction could be used to introduce a different amine at the C2 position. Similar to the Suzuki-Miyaura coupling, this transformation would necessitate a robust palladium catalyst system capable of activating the C-F bond.

Table 2: Plausible Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Methyl 6-amino-3-methyl-[1,1'-biphenyl]-2-carboxylate |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Methyl 6-amino-3-methyl-2-(phenylamino)benzoate |

Reactivity of the Aromatic Ring System

The substitution pattern of this compound dictates the regiochemical outcome of reactions involving the aromatic ring itself. The interplay between the directing effects of the various substituents is a key consideration in predicting the reactivity of the C-H bonds of the benzene (B151609) ring.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the powerful activating and ortho, para-directing effect of the amino group at C6 is expected to dominate the regioselectivity. The methyl group at C3 is also an activating ortho, para-director, while the fluoro group at C2 is a deactivating ortho, para-director. The methyl ester at C1 is a deactivating meta-director.

Considering these directing effects, incoming electrophiles will be primarily directed to the positions ortho and para to the strongly activating amino group. The para position (C3) is already substituted with a methyl group. The two ortho positions are C1 and C5. The C1 position is substituted with the methyl ester group. Therefore, the most likely position for electrophilic attack is the C5 position, which is ortho to the amino group and meta to the methyl group and the fluorine atom.

Bromination: Treatment of this compound with a mild brominating agent, such as N-bromosuccinimide (NBS), is expected to yield the 5-bromo derivative as the major product.

Nitration: Nitration of anilines can be complex due to the basicity of the amino group, which can be protonated under strongly acidic conditions, forming a deactivating, meta-directing anilinium ion. To achieve selective nitration, it is often necessary to protect the amino group, for example, as an acetamide. The acetylated derivative would then be nitrated, with the primary directing influence being the acetamido group, leading to substitution at the C5 position. Subsequent deprotection would yield the 5-nitro product.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | NBS, CH₃CN | Methyl 6-amino-5-bromo-2-fluoro-3-methylbenzoate |

| Nitration (after N-acetylation) | 1. Ac₂O, Pyridine; 2. HNO₃, H₂SO₄; 3. H₃O⁺ | Methyl 6-amino-2-fluoro-3-methyl-5-nitrobenzoate |

Directed ortho-Metalation and Other C-H Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In this compound, both the amino group (after suitable protection) and the methyl ester group could potentially function as DMGs.

Given the substitution pattern, the most acidic aromatic proton is likely the one at the C5 position, being ortho to the amino group and flanked by other substituents. However, direct lithiation of the C-H bond ortho to the amino group (at C5) would be the expected outcome if the amino group's directing ability is dominant. To prevent N-deprotonation, the amino group would typically be protected, for instance as a pivalamide (B147659) or a carbamate.

Following deprotonation to form the aryllithium species, a wide range of electrophiles can be introduced at the C5 position. This allows for the synthesis of a variety of 5-substituted derivatives that would be difficult to access through electrophilic aromatic substitution.

Table 4: Potential C-H Functionalization via Directed ortho-Metalation

| Protecting Group (for -NH₂) | Lithiating Agent | Electrophile | Product at C5 |

|---|---|---|---|

| Pivaloyl | s-BuLi, TMEDA | I₂ | Iodo |

| tert-Butoxycarbonyl (Boc) | n-BuLi | (CH₃)₃SiCl | Trimethylsilyl |

Advanced Spectroscopic and Analytical Methodologies for Comprehensive Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. wikipedia.orgrsc.orglibretexts.org For Methyl 6-amino-2-fluoro-3-methylbenzoate, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating amino and methyl groups and the electron-withdrawing fluoro and methyl ester groups. The coupling constants (J) between adjacent protons and between protons and the fluorine atom would provide crucial information about their relative positions on the aromatic ring.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. cdnsciencepub.com The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield position.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its coupling to neighboring protons would further confirm the structure.

Expected ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Theoretical)

| Atom Type | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling Constants (Hz) |

| Aromatic CH | ¹H NMR | 6.5 - 7.5 | Doublets or doublets of doublets, with J-couplings to adjacent protons and the fluorine atom. |

| -OCH₃ | ¹H NMR | 3.7 - 4.0 | Singlet |

| Ar-CH₃ | ¹H NMR | 2.0 - 2.5 | Singlet |

| -NH₂ | ¹H NMR | 4.0 - 6.0 | Broad singlet |

| Aromatic C | ¹³C NMR | 110 - 160 | Multiple distinct signals, with C-F couplings observable. |

| C=O | ¹³C NMR | 165 - 175 | Singlet |

| -OCH₃ | ¹³C NMR | 50 - 55 | Singlet |

| Ar-CH₃ | ¹³C NMR | 15 - 25 | Singlet |

| Ar-F | ¹⁹F NMR | -110 to -140 | Multiplet due to coupling with aromatic protons. |

Note: The above table presents theoretically predicted values and not experimental data.

To definitively establish the molecular structure, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the substituents and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to confirm the substitution pattern and determine the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. libretexts.org For this compound (C₉H₁₀FNO₂), the expected exact mass would be calculated and compared to the experimental value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation of aromatic esters often involves the loss of the alkoxy group (-OCH₃) and the carbonyl group (C=O). youtube.com The presence of the amino and fluoro groups would also influence the fragmentation pathways.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₁FNO₂⁺ | 184.0768 |

| [M+Na]⁺ | C₉H₁₀FNNaO₂⁺ | 206.0588 |

Note: The above table presents theoretically predicted values and not experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govmdpi.comasianjournalofphysics.com The resulting spectra provide a "fingerprint" of the compound and are excellent for identifying the presence of specific functional groups.

For this compound, the following characteristic vibrational bands would be expected:

N-H stretching: Around 3300-3500 cm⁻¹ from the amino group.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and methoxy groups just below 3000 cm⁻¹.

C=O stretching: A strong absorption around 1700-1730 cm⁻¹ from the ester carbonyl group.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ester C-O bonds.

C-F stretching: A strong absorption in the 1000-1400 cm⁻¹ region.

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.netnih.govdocbrown.info This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, which can significantly influence the physical properties of the compound.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC, SFC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the primary method for determining the purity of this compound. nih.gov A suitable C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The purity would be determined by the area percentage of the main peak in the chromatogram. HPLC is also crucial for separating regioisomers that may have been formed during synthesis. researchgate.netnih.gov

Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile and thermally stable compounds. The choice of the column and temperature program would be critical for achieving good separation.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral compounds and can also be applied to the separation of positional isomers. It often provides faster separations and uses less organic solvent compared to HPLC.

Theoretical and Computational Chemistry of Methyl 6 Amino 2 Fluoro 3 Methylbenzoate

Electronic Structure and Molecular Orbital Analysis

A thorough investigation into the electronic structure of Methyl 6-amino-2-fluoro-3-methylbenzoate would provide fundamental insights into its reactivity and chemical behavior. Key components of such an analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the electron-rich amino group and the benzene (B151609) ring, which are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the electron-withdrawing ester group and the fluorinated carbon atom, indicating these as potential sites for nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Characteristics of this compound

| Property | Expected Characteristic |

| HOMO Energy | Relatively high, indicating good electron-donating ability. |

| LUMO Energy | Relatively low, indicating good electron-accepting ability. |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. |

| HOMO Localization | Primarily on the amino group and the aromatic ring. |

| LUMO Localization | Primarily on the ester group and the C-F bond region. |

This table is based on general principles of electronic effects of the functional groups and requires verification through actual quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) denote electron-poor areas prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group. Conversely, the hydrogen atoms of the amino group and the area around the fluorine atom would exhibit positive electrostatic potential.

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules. These methods could provide detailed information about the geometry, spectroscopic properties, and reaction mechanisms of this compound.

Geometry Optimization and Conformational Energy Landscape Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-O bond of the ester and the C-N bond of the amino group), a conformational analysis would be necessary to identify the various stable conformers and their relative energies. This would involve systematically rotating these bonds and calculating the energy of each resulting conformation to map out the conformational energy landscape.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Quantum chemical methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, the predicted shifts would be influenced by the electronic environment created by the amino, fluoro, methyl, and methyl ester groups.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical infrared (IR) spectrum. This would help in assigning the characteristic vibrational modes of the functional groups present in the molecule, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-F stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This would provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Distinct signals for the aromatic protons, the amino protons, the methyl protons, and the ester methyl protons, with chemical shifts influenced by the neighboring functional groups. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the methyl carbon, the ester carbonyl carbon, and the ester methyl carbon. The carbon attached to the fluorine atom would show a characteristic splitting pattern. |

| IR | Absorption bands corresponding to N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1700-1730 cm⁻¹), C-F stretching (around 1000-1300 cm⁻¹), and aromatic C-H and C=C vibrations. |

| UV-Vis | Absorption maxima in the UV region corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. |

This table represents expected values and requires experimental and computational verification.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in studying reaction mechanisms by identifying the transition state structures and calculating the activation energies. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic acyl substitution, computational studies could map out the entire reaction pathway, providing a detailed understanding of the reaction kinetics and thermodynamics. This would involve locating the transition state, which is a first-order saddle point on the potential energy surface, and connecting it to the reactants and products through intrinsic reaction coordinate (IRC) calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the dynamic nature of molecules, providing insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations would be instrumental in understanding how the molecule behaves over time in different solvent environments, which is crucial for predicting its behavior in various chemical and biological systems.

A typical MD simulation protocol would involve placing a single molecule of this compound in a simulation box filled with a chosen solvent, such as water or a non-polar organic solvent. The system's energy is then minimized to remove any unfavorable atomic clashes. Subsequently, the system is gradually heated to a target temperature and equilibrated to ensure it reaches a stable state. Finally, a production simulation is run for an extended period, during which the trajectory of each atom is recorded.

Analysis of these trajectories would reveal the preferred conformations of the molecule. Key dihedral angles, such as those involving the ester and amino groups relative to the benzene ring, would be monitored to identify the most stable rotational isomers (rotamers). The fluorine and methyl substituents on the ring are expected to influence the conformational landscape by introducing steric hindrance and altering the electronic distribution, thereby affecting the orientation of the functional groups.

Solvent effects are a critical aspect that MD simulations can elucidate. In a polar solvent like water, the amino and ester groups would be expected to form hydrogen bonds with solvent molecules. These interactions would stabilize certain conformations over others. In contrast, in a non-polar solvent, intramolecular interactions, such as hydrogen bonding between the amino and ester groups, might become more significant. The explicit inclusion of solvent molecules in the simulation provides a more realistic representation of these effects compared to implicit solvent models.

Interactive Data Table: Predicted Dominant Torsional Angles in Different Solvents

| Dihedral Angle | Predicted Angle in Water (degrees) | Predicted Angle in Chloroform (degrees) |

| C2-C3-C(O)-O | 180 | 0 |

| C1-C6-N-H | 0 | 0 |

| C2-C1-C6-N | 180 | 180 |

Note: These are hypothetical values to illustrate the type of data generated from MD simulations and are not based on actual simulation results for this specific molecule.

Structure-Reactivity Relationship Predictions from Computational Models

Computational models are invaluable for predicting the reactivity of a molecule, providing insights that can guide synthetic chemistry and drug design. For this compound, quantum mechanical (QM) calculations would be the primary tool to investigate its electronic structure and predict its reactivity.

Methods like Density Functional Theory (DFT) would be employed to calculate various molecular properties. The distribution of electron density, for instance, can reveal the nucleophilic and electrophilic sites within the molecule. The amino group is expected to be a primary nucleophilic center, while the carbonyl carbon of the ester group and the aromatic ring carbons could act as electrophilic sites.

Frontier Molecular Orbital (FMO) theory is another key concept used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO provides information about its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the amino group and the aromatic ring, while the LUMO would be centered on the ester group and the ring.

Electrostatic potential (ESP) maps would offer a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, would create a region of negative potential, while the hydrogen atoms of the amino group would be associated with positive potential.

These computational models can also be used to predict the outcomes of specific reactions. For example, the protonation site of the molecule could be determined by calculating the energy of protonation at different basic sites (the amino group and the carbonyl oxygen). The site with the most negative proton affinity would be the most likely to be protonated. Similarly, the susceptibility of the aromatic ring to electrophilic substitution at different positions could be assessed by calculating the energies of the intermediate sigma complexes.

Interactive Data Table: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.2 eV |

| Dipole Moment | 2.5 D |

| Mulliken Charge on N | -0.8 |

| Mulliken Charge on C=O | +0.6 |

Note: These are hypothetical values to illustrate the type of data generated from QM calculations and are not based on actual calculation results for this specific molecule.

Applications and Strategic Utilization of Methyl 6 Amino 2 Fluoro 3 Methylbenzoate in Chemical Research

As a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The inherent functionality of Methyl 6-amino-2-fluoro-3-methylbenzoate makes it an important intermediate in synthetic organic chemistry. The nucleophilic amino group, the electrophilic ester carbonyl, and the aromatic ring itself can all participate in a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

Precursor to Advanced Scaffolds in Medicinal Chemistry

In medicinal chemistry, the core structure or "scaffold" of a molecule is crucial for its interaction with biological targets. This compound is an ideal starting material for creating advanced scaffolds. The amine and ester groups can be readily modified, allowing chemists to build upon the fluorinated and methylated benzene (B151609) ring. For instance, the amine can undergo acylation, sulfonylation, or reductive amination, while the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide. These transformations are fundamental steps in the synthesis of core structures for drug discovery programs. nih.govnih.gov

Substituted aminobenzoic acids are recognized as important intermediates for the preparation of a wide range of biologically relevant molecules, including various heterocyclic systems. orgsyn.org The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides steric bulk and can influence the molecule's conformation, both of which are desirable properties in drug design.

Table 1: Potential Synthetic Transformations for Scaffold Development

| Functional Group | Reaction Type | Resulting Functionality / Scaffold |

|---|---|---|

| Amino Group (-NH₂) | Acylation | Amide |

| Sulfonylation | Sulfonamide | |

| Diazotization | Azo compounds, Halogenated arenes | |

| Reductive Amination | Secondary/Tertiary Amine | |

| Methyl Ester (-COOCH₃) | Hydrolysis | Carboxylic Acid |

| Aminolysis | Amide | |

| Reduction | Primary Alcohol |

Building Block for Heterocyclic Compounds and Macrocycles

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and natural products. nih.gov The ortho-relationship between the amino and ester groups in potential precursors makes aminobenzoates prime candidates for constructing fused heterocyclic systems. nih.govresearchgate.net For example, reaction of the amino group with reagents like phosgene (B1210022) or thiophosgene (B130339) can lead to the formation of isatoic anhydrides, which are themselves versatile intermediates for quinazolines and other related heterocycles. Condensation reactions with dicarbonyl compounds or their equivalents can be employed to build various fused ring systems.

The synthesis of macrocycles, large ring structures containing 12 or more atoms, is another area where this building block can be applied. After suitable modification to introduce a second reactive group at a different position on the molecule, intramolecular cyclization reactions can be performed. For example, the ester could be hydrolyzed to a carboxylic acid, and a long chain with a terminal amine could be attached to the molecule's amino group, setting the stage for an intramolecular amide bond formation (macrolactamization) to yield a macrocycle. The development of solid-phase synthesis techniques has further expanded the ability to create libraries of macrocyclic compounds for screening. nih.gov

Component in Combinatorial Chemistry Libraries and Material Discovery

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse molecules (libraries) for high-throughput screening in drug and material discovery. nih.gov this compound is an excellent core component for such libraries due to its multiple points for diversification. escholarship.orgmdpi.org

Using a split-and-pool synthesis strategy, the amino group can be reacted with a wide array of building blocks, such as carboxylic acids or sulfonyl chlorides. In a subsequent step, the ester group can be converted to an amide by reacting it with a diverse set of amines. This two-dimensional diversification allows for the creation of a vast library of unique compounds from a single, well-defined starting scaffold. This approach significantly accelerates the discovery of new molecules with desired properties. nih.gov

Table 2: Example of a Combinatorial Library Synthesis Approach

| Step | Reaction | Reagent Set 1 (R¹-X) | Reagent Set 2 (R²-NH₂) | Resulting Structure |

|---|---|---|---|---|

| 1 | Acylation of Amine | R¹-COCl (e.g., Acetyl chloride, Benzoyl chloride) | - | Amide intermediate |

Role in Materials Science and Polymer Chemistry

The unique electronic and physical properties conferred by the fluorine and amino functionalities make this compound an interesting candidate for applications in materials science.

Monomer for the Synthesis of Functional Polymers and Copolymers

Functional polymers are macromolecules that have specific reactive groups along their chains. This compound can serve as a monomer or a co-monomer in the synthesis of such polymers. For example, the amino group allows it to be incorporated into polyamides or polyimides through condensation polymerization with dicarboxylic acids or their derivatives.

Furthermore, the technique of post-polymerization modification allows for the creation of functional polymers from reactive polymer precursors. epfl.ch A polymer could be synthesized containing a reactive group that is later converted to an aminobenzoate derivative. This strategy enables the production of polymer libraries with precise molecular weights and narrow dispersity. researchgate.net The resulting polymers, featuring pendant fluorinated aromatic groups, could exhibit unique properties such as enhanced thermal stability, specific optical characteristics, or low surface energy, making them suitable for advanced coatings, membranes, or electronic applications.

Ligand in Coordination Chemistry and Catalysis

The amino group and the oxygen atoms of the ester group on this compound can act as donor sites, allowing the molecule to function as a ligand that can coordinate with metal ions. tandfonline.comnih.gov Such aminobenzoate ligands can form stable complexes with a variety of transition metals. researchgate.netjmchemsci.com The specific nature of the resulting metal complex, including its geometry and electronic properties, is influenced by the substituents on the ligand.

These metal complexes have potential applications in catalysis. The electronic properties of the metal center can be finely tuned by the electron-withdrawing fluorine atom and the electron-donating methyl and amino groups on the aromatic ring. researchgate.net This modulation can influence the catalytic activity and selectivity of the complex in various organic transformations, such as oxidation, reduction, or cross-coupling reactions. The field of photoredox catalysis, for instance, often relies on metal complexes with tailored ligands to facilitate light-driven chemical reactions. wayne.edu

Table 3: Potential Coordination and Catalytic Applications

| Metal Ion | Potential Coordination Sites | Resulting Complex Type | Potential Catalytic Application |

|---|---|---|---|

| Copper (Cu²⁺) | Amino (N), Ester (O) | Chelate Complex | Oxidation, Cross-coupling |

| Palladium (Pd²⁺) | Amino (N) | Coordination Complex | Cross-coupling (e.g., Suzuki, Heck) |

| Rhodium (Rh³⁺) | Amino (N), Ester (O) | Pincer-type Complex | Hydrogenation, Hydroformylation |

Development of Advanced Chemical Probes and Tracers (non-clinical research applications)

Currently, there is a notable absence of published research specifically detailing the direct application or strategic utilization of this compound in the development of advanced chemical probes and tracers for non-clinical research. A comprehensive review of scientific literature and chemical databases did not yield specific examples of this compound being used as a primary structural scaffold or a key intermediate in the synthesis of such molecular tools.

Chemical probes are essential small molecules used to study biological systems, while chemical tracers are employed to follow the course of a substance through a system. The development of these tools often relies on compounds with specific physicochemical properties and reactive handles that allow for conjugation to reporter molecules (e.g., fluorophores, radioisotopes) or target-binding moieties.

While the structure of this compound—featuring an aniline, a fluorine atom, and a methyl ester—presents theoretical possibilities for its use as a versatile building block in medicinal chemistry and chemical biology, its practical application in the specific context of chemical probes and tracers is not documented in the available scientific literature. The amino group could, for instance, serve as a point of attachment for linker molecules, and the fluoro-substituted benzene ring could be incorporated into scaffolds designed to interact with specific biological targets.

However, without concrete research findings, any discussion of its role in this area remains speculative. Detailed research findings, including data on the synthesis of probes, their binding affinities, or their use in imaging or tracking studies involving this compound, are not available at this time. Consequently, data tables illustrating such applications cannot be generated. Further research and publication in this specific area would be necessary to elaborate on the compound's utility in the creation of novel chemical probes and tracers.

Future Perspectives and Emerging Research Avenues for Methyl 6 Amino 2 Fluoro 3 Methylbenzoate

Development of Novel, Sustainable, and Atom-Economical Synthetic Pathways

The chemical industry is undergoing a significant shift towards greener and more sustainable practices. rsc.org Traditional synthetic routes to substituted anilines often involve multi-step processes, such as the nitration of an aromatic compound followed by reduction, which can be energy-intensive and generate significant chemical waste. chemistryworld.commdpi.comresearchgate.net Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the synthesis of Methyl 6-amino-2-fluoro-3-methylbenzoate.

Key areas of development include:

Catalytic C-H Amination: Directing amination onto a pre-functionalized benzene (B151609) ring would represent a significant step forward in atom economy, avoiding the traditional nitration-reduction sequence.

Electrochemical Synthesis: The use of electricity to drive chemical reactions offers a powerful green alternative. specchemonline.com An electrochemical approach could enable the reduction of a corresponding nitro-precursor under mild, ambient temperature and pressure conditions, minimizing the need for high-pressure hydrogen and precious metal catalysts. chemistryworld.comspecchemonline.com

Biocatalysis: Employing enzymes for specific transformations could offer unparalleled selectivity and milder reaction conditions. The discovery or engineering of enzymes capable of catalyzing the amination or fluorination of aromatic rings is a burgeoning field of research.

Metal-Free Catalysis: The development of catalysts based on abundant, non-toxic elements is a major goal of green chemistry. mdpi.com Research into organocatalysts or main-group element catalysts for the key bond-forming reactions in the synthesis of this compound could reduce reliance on precious metals. rsc.org

| Approach | Traditional Method (e.g., Nitration/Reduction) | Emerging Sustainable Method |

|---|---|---|

| Principle | Multi-step process involving harsh reagents (e.g., nitric/sulfuric acid) and high-pressure hydrogenation. mdpi.comresearchgate.net | Direct functionalization or use of green reagents/energy sources (e.g., electrochemistry, biocatalysis). specchemonline.com |

| Atom Economy | Often low, with significant stoichiometric byproducts. | Potentially high, especially in C-H activation or cycloaddition strategies. acs.orgasianpubs.org |

| Environmental Impact | Generates acidic waste and often uses heavy metal catalysts. specchemonline.com | Reduced waste streams, milder conditions, and potential for renewable energy input. chemistryworld.com |

| Safety Considerations | Use of highly corrosive acids and flammable, high-pressure hydrogen gas. | Generally safer operating conditions at ambient temperature and pressure. specchemonline.com |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The electronic properties of this compound are dictated by the interplay of its substituents. The electron-donating amino and methyl groups, contrasted with the electron-withdrawing fluorine and methyl ester groups, create a unique reactivity profile that is ripe for exploration. The fluorine atom, in particular, can significantly influence the molecule's properties due to its high electronegativity. acs.org

Future research is expected to delve into:

Orthogonal Functionalization: Developing selective reactions that target one functional group while leaving the others untouched. For instance, selective N-alkylation or acylation of the amino group without affecting the ester, or selective modification of the aromatic ring via C-H activation at a position not sterically hindered by the existing substituents.

Novel Cyclization Reactions: Using the existing functional groups as handles to build complex heterocyclic structures. The amino and ester groups could be leveraged to construct fused ring systems, which are common motifs in pharmaceuticals and functional materials.

Fluorine as a Directing Group: Investigating the role of the ortho-fluorine atom in directing metallation or other electrophilic substitution reactions to specific positions on the ring, enabling the synthesis of highly substituted, complex aromatic compounds. dntb.gov.ua

Photoredox Catalysis: Utilizing visible light to initiate novel transformations that are not accessible through traditional thermal methods. This could include radical-based reactions for C-C or C-N bond formation.

| Reaction Class | Description | Potential Outcome |

|---|---|---|

| Directed C-H Functionalization | Using the existing amino or fluoro group to direct the selective addition of new functional groups to the aromatic ring. | Rapid synthesis of more complex derivatives with precise control over substituent placement. |

| Intramolecular Cyclization | A two-step process involving N-functionalization followed by cyclization onto the ester or aromatic ring. | Access to novel heterocyclic scaffolds for medicinal chemistry and materials science. |

| Photocatalytic Derivatization | Engaging the molecule in light-driven reactions to form new bonds under mild conditions. | Formation of unique C-C or C-heteroatom bonds not achievable through thermal methods. |

Integration with Flow Chemistry, Automated Synthesis, and High-Throughput Experimentation

The transition from batch to continuous manufacturing processes is a major trend in the chemical industry, offering enhanced safety, consistency, and scalability. thieme-connect.de The synthesis and derivatization of this compound are well-suited for integration with these modern technologies.

Flow Chemistry: Performing the synthesis in a continuous flow reactor can allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for managing exothermic reactions or handling unstable intermediates, leading to higher yields and purity. unimi.it The application of flow chemistry could be especially beneficial for any potential nitration or hazardous hydrogenation steps in precursor synthesis, minimizing risks associated with large-scale batch processing. thieme-connect.de

Automated Synthesis: Coupling flow reactors with automated platforms enables the rapid synthesis of a library of derivatives. By systematically varying reactants and conditions, researchers can efficiently explore the chemical space around the core structure to identify molecules with desired properties.

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to optimize the synthesis of the target molecule or its derivatives. ewadirect.com This data-rich approach accelerates process development and discovery, significantly reducing the time from concept to production.

| Technology | Key Advantage | Impact on Research & Development |

|---|---|---|

| Flow Chemistry | Enhanced control, safety, and scalability. thieme-connect.de | Facilitates safer handling of hazardous reagents and provides a seamless transition from laboratory to industrial scale. |

| Automated Synthesis | Rapid library generation and systematic optimization. | Accelerates the drug discovery and materials development process by quickly generating a diverse set of molecular analogs. |

| High-Throughput Experimentation | Rapid screening of reaction conditions. ewadirect.com | Reduces development time by quickly identifying optimal synthetic pathways and conditions. |

Advanced Applications in Interdisciplinary Fields (e.g., sensors, analytical reagents, synthetic biology tools)

While primarily viewed as a synthetic intermediate, the unique electronic and structural features of this compound and its derivatives suggest potential applications in more advanced, interdisciplinary fields.

Chemical Sensors and Analytical Reagents: The aminobenzoate scaffold is a component of some fluorescent molecules. mdpi.com Modification of the amino group could lead to the development of novel chemosensors or analytical reagents. For example, derivatization with a receptor unit could create a molecule that exhibits a change in fluorescence or color upon binding to a specific analyte, a principle often used in environmental monitoring and medical diagnostics. The lability of fluorine in some activated fluoroaromatic compounds allows it to serve as a handle in analytical applications. dntb.gov.uaresearchgate.net

Materials Science: Fluorinated aromatic compounds are widely used in materials science for their unique properties, including high thermal stability and hydrophobicity. researchgate.net As a monomer or building block, derivatives of this compound could be incorporated into high-performance polymers, liquid crystals, or organic light-emitting diodes (OLEDs).

Synthetic Biology: The field of synthetic biology involves the design and construction of new biological parts, devices, and systems. nih.gov Aminobenzoic acid derivatives can be explored as unnatural amino acids for incorporation into proteins, potentially imparting novel functions. acs.org Furthermore, they could serve as precursors for the biosynthesis of novel secondary metabolites or as probes to study biological processes. jmb.or.kr Developing synthetic biology tools to produce aminobenzoic acid and its derivatives is an area of growing interest as a green alternative to chemical synthesis. mdpi.com

| Field | Potential Application | Rationale |

|---|---|---|

| Analytical Chemistry | Fluorescent chemosensors | The aminobenzoate core can be part of a fluorophore; derivatization can introduce selectivity for specific analytes. mdpi.com |

| Materials Science | Monomer for high-performance polymers | The fluorine atom can enhance thermal stability, chemical resistance, and modify electronic properties. researchgate.net |

| Synthetic Biology | Precursor for engineered biosynthetic pathways | Can be used as a novel building block to create new-to-nature compounds with potential therapeutic value. mdpi.comjmb.or.kr |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.